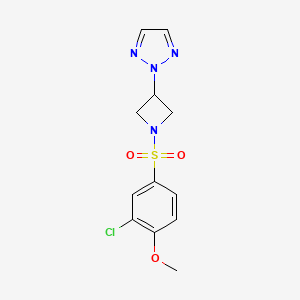

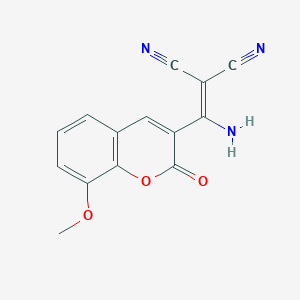

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been the subject of significant scientific research. It is a triazole-based compound that has been found to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis of α-Amino Ketones

N-Sulfonyl-1,2,3-triazoles, when reacted with water in the presence of a rhodium catalyst, produce α-amino ketones in high yield. This process, which involves an intermediary α-imino rhodium(II) carbenoid inserting into the O-H bond of water, is a regioselective method for the 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).

Antifungal and Antimicrobial Activities

Compounds with 1,2,3-triazole derivatives exhibit potent antifungal and antimicrobial activities. For example, certain isatin 1,2,3-triazoles are identified as potent inhibitors against caspase-3, showing significant biological activity (Jiang & Hansen, 2011).

Chemical Modification for Enhanced Biological Activity

The chemical modification of molecules containing the azetidinone and triazole motifs has led to derivatives with enhanced antimicrobial activities against gram-negative bacteria. This modification process emphasizes the importance of stereochemistry and structural optimization for biological efficacy (Kishimoto et al., 1984).

Novel Organic Synthesis Methods

Transition-Metal-Catalyzed Transformations

Recent advancements in the transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles to form metallo azavinyl carbenes have opened up new pathways for the synthesis of highly functionalized nitrogen-based heterocycles. These transformations are pivotal for the development of complex organic molecules with potential pharmaceutical applications (Anbarasan et al., 2014).

Copper-Catalyzed Synthesis for N-Sulfonyl-1,2,3-Triazoles

The selective synthesis of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles via the Cu-catalyzed azide-alkyne cycloaddition reaction represents a convenient method to access these compounds. This methodology provides a straightforward approach to generate N-sulfonyltriazoles, which are valuable synthons for further chemical transformations (Yoo et al., 2007).

Propiedades

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-14-4-5-15-17/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEYYAPIOHAWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737875.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737877.png)

![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)